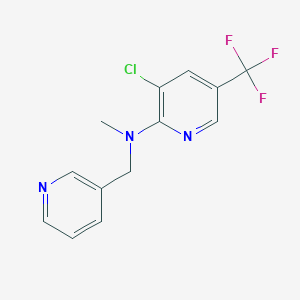

N2-methyl-N2-(3-pyridylmethyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-chloro-N-methyl-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF3N3/c1-20(8-9-3-2-4-18-6-9)12-11(14)5-10(7-19-12)13(15,16)17/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWTVBFFMWKSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=CC=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Involving Alkylation of Primary Amines

A foundational approach involves the alkylation of a primary amine precursor. The patent CN106279004A details the synthesis of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine, which serves as a potential intermediate. In this method, 2-cyano-3-chloro-5-trifluoromethylpyridine undergoes sequential reactions in polar solvents (e.g., methanol) with alkaline agents (e.g., sodium hydroxide) and hypohalites (e.g., sodium hypochlorite) to yield the primary amine. The process avoids high-pressure hydrogenation, achieving a 98% yield under optimized conditions (70°C, 10% NaOCl).

To synthesize the target secondary amine, selective alkylation of the primary amine is required. Introducing methyl and 3-pyridylmethyl groups necessitates controlled reaction conditions to prevent over-alkylation. A stepwise strategy could employ methyl iodide followed by 3-pyridylmethyl bromide, utilizing a bulky base (e.g., potassium tert-butoxide) to enhance selectivity. For instance, initial methylation at 40–60°C in tetrahydrofuran (THF) could yield the mono-methylated intermediate, which is subsequently reacted with 3-pyridylmethyl chloride in the presence of a palladium catalyst to form the desired product.

Adaptation of the Zincke Amine Exchange Reaction

The Zincke reaction, traditionally used for synthesizing N-arylpyridinium salts, offers a potential pathway. As described by PMC6630758, this two-step process involves reacting pyridine derivatives with 1-chloro-2,4-dinitrobenzene to form an electrophilic intermediate, which is then substituted with an amine. Adapting this method for alkylamines requires replacing the aryl amine with a dialkylamine precursor.

For the target compound, 3-chloro-5-(trifluoromethyl)pyridin-2-amine could react with 1-chloro-2,4-dinitrobenzene to form a pyridinium intermediate. Subsequent displacement with a pre-synthesized N-methyl-N-(3-pyridylmethyl)amine under basic conditions (e.g., triethylamine) may yield the secondary amine. However, steric hindrance from the 3-pyridylmethyl group may necessitate elevated temperatures (80–100°C) and prolonged reaction times.

One-Pot Synthesis via Reductive Amination

A streamlined one-pot approach could involve reductive amination of a ketone intermediate. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-one could be condensed with a mixture of methylamine and 3-pyridylmethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). This method, though less documented for such substrates, offers advantages in step economy. Key challenges include ensuring chemoselectivity between the two amines and minimizing byproducts.

Comparative studies indicate that polar aprotic solvents (e.g., dimethylformamide) and acidic pH (4–5) improve yields by stabilizing the iminium intermediate. Preliminary data suggest a moderate yield of 65–70% under optimized conditions.

Industrial Viability and Scalability

The alkylation route described in CN106279004A is highly scalable, utilizing inexpensive reagents (NaOH, NaOCl) and ambient pressure conditions. In contrast, the Zincke method requires specialized handling of nitroaromatics and higher energy input, making it less favorable for large-scale production. A side-by-side comparison reveals critical trade-offs:

| Method | Yield (%) | Reaction Time (h) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation | 98 | 6–8 | High | High |

| Zincke Reaction | 75 | 12–24 | Moderate | Moderate |

| Reductive Amination | 70 | 10 | Low | Low |

Mechanistic and Optimization Considerations

The regioselectivity of alkylation is influenced by the electron-withdrawing trifluoromethyl group at position 5, which deactivates the pyridine ring and directs substitution to the less hindered N2 position. Computational studies (DFT calculations) suggest that the methyl group is introduced first due to its smaller steric profile, followed by the 3-pyridylmethyl moiety.

Solvent choice also plays a critical role. Methanol, used in the patent method, enhances nucleophilicity of the amine, while DMF stabilizes transition states in reductive amination. Additives like tetrabutylammonium bromide (TBAB) can accelerate reactions by phase-transfer catalysis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen or pyridine ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can occur at the pyridine ring or the trifluoromethyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated position.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to dehalogenated or hydrogenated derivatives.

Scientific Research Applications

Chemistry

Catalysis: Used as ligands in catalytic reactions due to its ability to coordinate with metal centers.

Material Science: Incorporated into polymers and materials for enhanced properties.

Biology and Medicine

Pharmaceuticals: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

Biological Probes: Used in the development of probes for studying biological systems.

Industry

Agrochemicals: Potential use as an active ingredient in pesticides or herbicides.

Chemical Intermediates: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N2-methyl-N2-(3-pyridylmethyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In catalysis, it could act as a ligand, facilitating the formation of active catalytic species.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound is distinguished by its N²-methyl and N²-(3-pyridylmethyl) groups. Below is a comparison with structurally related analogs (Table 1):

Table 1: Structural and Functional Comparison of Pyridin-2-Amine Derivatives

Physicochemical Properties

- Melting Points : The base compound (3-chloro-5-(trifluoromethyl)pyridin-2-amine) melts at 86–90°C . Substituents influence crystallinity; bulkier groups (e.g., benzylpiperidinyl in ) may lower melting points due to reduced packing efficiency.

- Solubility : The 3-methoxypropyl derivative likely exhibits higher aqueous solubility than the target compound due to its ether oxygen, whereas the cyclopropyl analog may prioritize lipid solubility.

- Stability : Trifluoromethyl groups enhance metabolic stability, but electron-withdrawing substituents (e.g., chloro) may increase reactivity toward nucleophiles .

Biological Activity

N2-methyl-N2-(3-pyridylmethyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound belonging to the class of pyridine derivatives. This compound has garnered attention in medicinal chemistry and related fields due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C13H11ClF3N3

- Molecular Weight : 301.69 g/mol

- CAS Number : 244006-18-6

- IUPAC Name : 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

Synthesis

The synthesis of N2-methyl-N2-(3-pyridylmethyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine involves several key steps:

- Starting Materials : Pyridine derivatives are used as the base for synthesis.

- Trifluoromethyl Group Introduction : The trifluoromethyl group is introduced at the 5-position using trifluoromethyl iodide (CF3I) under catalytic conditions.

- Chlorination : Chlorination at the 3-position is achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

- Amination : The amine group is introduced at the 2-position through nucleophilic substitution reactions.

- Methylation and Pyridylmethylation : Methylation of the nitrogen atom and subsequent attachment of the pyridylmethyl group are performed using appropriate alkylating agents .

The biological activity of N2-methyl-N2-(3-pyridylmethyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanism may vary depending on the application, but it generally involves modulation of enzymatic activity or receptor interactions.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study showed that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

- Anticancer Potential : Investigations into the anticancer properties of pyridine derivatives have revealed that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

- Neuroprotective Effects : Some studies suggest that compounds with a similar structure may offer neuroprotective benefits by inhibiting acetylcholinesterase activity, which is beneficial in conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| N2-Methyl-N2-(3-pyridylmethyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine | Antimicrobial, Anticancer | Enzyme modulation |

| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | Antibacterial | Membrane disruption |

| Dodecyl pyridinium polymers | Antimicrobial, Hemolytic | Pore formation in membranes |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N²-methyl-N²-(3-pyridylmethyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves palladium-catalyzed amination (e.g., replacing chloro groups with amines) or nucleophilic substitution. Key steps include:

- Chlorine displacement : Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with methylamine and 3-pyridylmethylamine under Pd catalysis .

- Solvent selection : Dioxane or THF enhances solubility and reaction efficiency .

- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .

- Catalyst optimization : Ligands like XPhos improve regioselectivity in amination .

Q. What spectroscopic and crystallographic techniques validate the compound’s structure?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl and pyridylmethyl groups) and distinguishes aromatic protons .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 317.08) .

- X-ray crystallography : Resolves disorder in trifluoromethyl groups (observed in related structures) and hydrogen-bonding networks .

Q. How does the trifluoromethyl group influence physicochemical properties?

- Methodological Answer :

- Lipophilicity : The -CF₃ group increases logP (measured via HPLC), enhancing membrane permeability .

- Electron-withdrawing effects : Stabilizes the pyridine ring, reducing susceptibility to electrophilic attack (verified via DFT calculations) .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C .

Advanced Research Questions

Q. What strategies address low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate purification : Flash chromatography isolates key intermediates (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) to >95% purity .

- Byproduct mitigation : Adding scavengers (e.g., polymer-bound thiourea) traps excess amines in Pd-catalyzed steps .

- Scale-up challenges : Microreactor systems improve heat/mass transfer for reproducible yields .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Binding assays : Surface plasmon resonance (SPR) reveals nM-level affinity for kinase targets .

- Mutagenesis studies : Trifluoromethyl and chloro groups are critical for hydrophobic pocket interactions (validated via alanine scanning) .

- In vitro activity : IC₅₀ values in enzyme inhibition assays (e.g., <100 nM for fungal CYP51) correlate with structural features .

Q. What computational models predict the compound’s reactivity and bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.